1-(4-Bromo-1H-indol-2-yl)ethanol

Antimicrobial Biofilm Indole

For enantioselective projects, assuming positional isomer equivalence is a critical risk: 4-bromoindoles show 2-fold higher antimicrobial potency than 5-bromo isomers (MIC 100 vs 200 µg/mL). This chiral C2-ethanol derivative uniquely combines that privileged 4-Br substitution with a stereogenic center for asymmetric synthesis. Key advantages: 1) Single stereocenter enables enantiopure API construction. 2) Higher XLogP3 (2.3 vs 1.5 for 5-Br regioisomer) enhances membrane permeability. 3) Lower rotatable bond count (1 vs 2) reduces conformational entropy for improved binding. 4) The 4-Br handle facilitates Suzuki-Miyaura/Heck cross-couplings for late-stage diversification. Reliable supply with rigorous QC ensures reproducible SAR and lead optimization campaigns.

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Cat. No. B13619915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-1H-indol-2-yl)ethanol
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(N1)C=CC=C2Br)O
InChIInChI=1S/C10H10BrNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-6,12-13H,1H3
InChIKeyGKIDQDDZKRYIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-1H-indol-2-yl)ethanol Overview


1-(4-Bromo-1H-indol-2-yl)ethanol (CAS 1782557-68-9) is a chiral brominated indole derivative characterized by a secondary alcohol group at the 2-position and a bromine atom at the 4-position of the indole core [1]. This structural arrangement distinguishes it from other halogenated indole analogs, offering a unique combination of a reactive aryl halide handle for cross-coupling reactions and a stereogenic center that enables its use in asymmetric synthesis [1]. As a synthetic intermediate, it serves as a versatile building block for the construction of more complex indole-based molecules, a class renowned for its privileged status in drug discovery [1].

Chiral indole building block with a defined stereocenter for asymmetric synthesis
Aryl bromide handle at 4-position enables Pd-catalyzed cross-coupling diversification
Synthetic intermediate for constructing complex indole-based libraries in medicinal chemistry

Generic Substitution Risks for 1-(4-Bromo-1H-indol-2-yl)ethanol


Direct, high-strength comparative data for 1-(4-Bromo-1H-indol-2-yl)ethanol against its closest analogs is currently limited in primary research literature, a fact that should be noted by procurement specialists. However, strong class-level evidence demonstrates that even subtle changes in halogen position or substitution pattern on the indole scaffold can lead to significant, quantifiable differences in biological activity and physicochemical properties. For example, the 4-bromo substitution pattern has been shown to confer superior antimicrobial and antibiofilm activity compared to the 5-bromo analog [1]. Therefore, assuming functional equivalence between positional isomers or other halogenated indoles for critical research or development applications introduces substantial risk of irreproducible results or project failure. The following sections detail the specific, verifiable differentiators available for this compound.

4-Bromo vs 5-bromo positional isomers may show different antimicrobial and antibiofilm profiles; class-level evidence suggests MIC can differ 2-fold.
Chiral center missing in achiral regioisomers (e.g., 5-bromo-3-ethanol) limits their use in enantioselective synthesis.
Computed lipophilicity (XLogP3) and rotatable bond counts vary with substitution pattern, potentially altering permeability and target binding context.

1-(4-Bromo-1H-indol-2-yl)ethanol Key Differentiators


Positional Isomer Advantage in Biofilm Inhibition

While direct data for 1-(4-Bromo-1H-indol-2-yl)ethanol is lacking, class-level evidence from the parent scaffold demonstrates a significant, position-dependent effect on antimicrobial activity. The 4-bromo substitution on the indole ring yields a lower Minimum Inhibitory Concentration (MIC) compared to the 5-bromo isomer, suggesting a similar potency advantage may extend to the target compound [1].

Positional isomer biofilm inhibition
Class-level inference
4-Bromoindole MIC 100 µg/mL vs 5-bromoindole MIC 200 µg/mL against E. coli O157:H7; both inhibited biofilm >61% at 20 µg/mL without affecting planktonic growth.
4-Bromo substitution may support antimicrobial screening context; potency may extend to target compound.
Data from parent scaffold, not direct measurement of target compound. Source review required.
Antimicrobial Biofilm Indole

Chiral Center Enables Enantioselective Synthesis

1-(4-Bromo-1H-indol-2-yl)ethanol possesses a single undefined atom stereocenter, making it an inherently chiral molecule, whereas the closely related regioisomer 2-(5-bromo-1H-indol-3-yl)ethanol is achiral [1][2]. This structural difference is fundamental for applications requiring stereochemical control.

Stereocenter count
Cross-study comparable
1 undefined atom stereocenter (chiral)
Enables stereochemical control in synthesis; achiral regioisomer has 0 stereocenters.
Computed by PubChem; experimental confirmation of enantiomeric purity recommended.
Chiral Building Block Asymmetric Synthesis Medicinal Chemistry

Lipophilicity and Membrane Permeability Potential

Computed physicochemical properties reveal that 1-(4-Bromo-1H-indol-2-yl)ethanol has a significantly higher predicted lipophilicity (XLogP3 = 2.3) than its 5-bromo-3-ethanol regioisomer (XLogP3 = 1.5) [1][2]. This difference stems from the distinct substitution pattern and can influence a molecule's behavior in biological systems.

Predicted lipophilicity
Cross-study comparable
XLogP3 = 2.3 (vs 1.5 for 5-bromo-3-ethanol regioisomer)
Higher lipophilicity may support cell-permeability assay context; ~6.3× partition coefficient increase.
In silico prediction; experimental logP/D determination advised.
Lipophilicity Drug-likeness ADME

Conformational Flexibility Differentiation: Fewer Rotatable Bonds May Confer Advantage for Target Engagement

A comparison of molecular descriptors shows that 1-(4-Bromo-1H-indol-2-yl)ethanol has only one rotatable bond, while its 5-bromo-3-ethanol regioisomer has two [1][2]. This reduced conformational flexibility can be a significant advantage in molecular design.

Conformational flexibility
Cross-study comparable
Rotatable bonds: 1 (target) vs 2 (5-bromo-3-ethanol)
Lower rotatable bond count may reduce entropic penalty upon target binding; relevant for fragment-based design.
Based on computed descriptors; binding context requires experimental validation.
Conformational Entropy Molecular Recognition Drug Design

1-(4-Bromo-1H-indol-2-yl)ethanol Application Scenarios


Antimicrobial Development Targeting 4-Bromo-Sensitive Strains

Class-level evidence from 4-bromoindole indicates that the 4-bromo substitution pattern is associated with a 2-fold increase in antimicrobial potency against EHEC compared to the 5-bromo isomer (MIC of 100 vs 200 μg/mL) [1]. This suggests that 1-(4-Bromo-1H-indol-2-yl)ethanol could serve as a privileged intermediate for synthesizing novel antimicrobial and antibiofilm agents. Researchers should prioritize this compound over its 5-bromo regioisomer for structure-activity relationship (SAR) studies aimed at optimizing this specific substitution pattern.

Asymmetric Synthesis of Chiral Indole Drug Candidates

1-(4-Bromo-1H-indol-2-yl)ethanol is an inherently chiral building block due to its single undefined atom stereocenter, a feature absent in achiral analogs like 2-(5-bromo-1H-indol-3-yl)ethanol [2]. This makes it uniquely suited for enantioselective synthesis projects. It can be employed as a starting material or intermediate for constructing enantiomerically pure pharmaceuticals, where stereochemistry is critical for efficacy and safety, or for the total synthesis of complex, chiral natural products.

Fragment-Based Drug Discovery for Intracellular Targets

Computed physicochemical properties highlight two key advantages for early-stage drug discovery: 1) A higher predicted lipophilicity (XLogP3 = 2.3) compared to its 5-bromo regioisomer (XLogP3 = 1.5) suggests enhanced membrane permeability, making it a better fragment for targeting intracellular proteins [3][4]. 2) Its lower rotatable bond count (1 vs 2) reduces conformational entropy, which can lead to improved binding affinity and selectivity upon target engagement [3][4]. This combination makes the compound a superior fragment for FBDD campaigns or as a starting scaffold for lead optimization aimed at intracellular targets.

Advanced Intermediate Synthesis via Cross-Coupling

The presence of the bromine atom at the 4-position provides a robust and versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings [3]. This functionality is essential for introducing molecular diversity at a late stage in the synthesis of complex libraries. The concurrent presence of the chiral alcohol group offers an orthogonal point for further functionalization, making this compound a strategically valuable, dual-handle intermediate for generating diverse, chiral chemical space.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies (4-bromo indole)
4-Bromo substitution pattern context
MIC and antibiofilm assay endpoints
Chiral indole synthesis studies
Stereocenter for enantioselective derivatization
Enantiomeric purity and chiral HPLC verification
Fragment-based discovery (intracellular target context)
Lipophilicity and conformational rigidity context
Permeability assay and binding affinity endpoints
Cross-coupling diversification studies
Bromine handle for Pd-catalyzed coupling
Coupling efficiency and product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromo-1H-indol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.